1,2-Dibromo-3-chloro-5-fluorobenzene

Purity Quality Control Synthetic Reproducibility

This specific regioisomer (CAS 1000577-62-7) is distinguished by its 1,2-dibromo-3-chloro-5-fluoro substitution pattern, which governs regioselectivity in metal-halogen exchange and Suzuki-Miyaura couplings. Using the wrong regioisomer (e.g., CAS 208186-78-1) leads to divergent synthetic outcomes and compromised yields. Available as an ISO 17034-certified analytical reference standard with >97% purity for validated HPLC methods and impurity profiling. Procure this exact isomer for reproducible pharmaceutical and agrochemical intermediate synthesis. Ensure batch-to-batch consistency with certified metrological traceability.

Molecular Formula C6H2Br2ClF
Molecular Weight 288.34 g/mol
CAS No. 1000577-62-7
Cat. No. B1418075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-3-chloro-5-fluorobenzene
CAS1000577-62-7
Molecular FormulaC6H2Br2ClF
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)Br)Br)F
InChIInChI=1S/C6H2Br2ClF/c7-4-1-3(10)2-5(9)6(4)8/h1-2H
InChIKeyVQDBFZZJIYBHCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dibromo-3-chloro-5-fluorobenzene (CAS 1000577-62-7): A Tetra-Halogenated Benzene Building Block for Pharmaceutical R&D


1,2-Dibromo-3-chloro-5-fluorobenzene (CAS 1000577-62-7) is a tetra-halogenated aromatic compound with the molecular formula C6H2Br2ClF and a molecular weight of 288.34 g/mol . It belongs to the class of polyhalogenated benzenes, which serve as versatile building blocks in medicinal chemistry and agrochemical research. The compound features a unique substitution pattern with two bromine atoms, one chlorine atom, and one fluorine atom arranged around the benzene ring, creating distinct electronic and steric properties that govern its reactivity profile [1]. As a research chemical, it is primarily utilized as a synthetic intermediate for constructing more complex molecular architectures through cross-coupling reactions .

Why Regioisomeric 1,2-Dibromo-3-chloro-5-fluorobenzene Cannot Be Interchanged with In-Class Analogs


Although 1,2-dibromo-3-chloro-5-fluorobenzene (CAS 1000577-62-7) shares the same molecular formula (C6H2Br2ClF) and molecular weight (288.34 g/mol) with its regioisomer 1,2-dibromo-5-chloro-3-fluorobenzene (CAS 208186-78-1), the distinct spatial arrangement of halogen substituents fundamentally alters each compound's chemical behavior . This structural divergence translates into measurable differences in physical properties, such as a 37-39°C melting point for CAS 208186-78-1 versus an off-white crystalline solid form for CAS 1000577-62-7 without a defined melting point [1]. More critically, the substitution pattern dictates regioselectivity in key transformations—metal-halogen exchange reactions proceed at different positions, leading to entirely different reaction outcomes and synthetic pathways [2]. Consequently, substituting one regioisomer for the other without rigorous validation will yield different products, compromise reaction yields, and potentially invalidate entire synthetic routes in pharmaceutical process development.

Quantitative Differentiation of 1,2-Dibromo-3-chloro-5-fluorobenzene (CAS 1000577-62-7) from Closest Analogs


Purity Specification: CAS 1000577-62-7 (96%) versus CAS 208186-78-1 (98%) for Reaction Reproducibility

The commercially supplied purity of 1,2-dibromo-3-chloro-5-fluorobenzene (CAS 1000577-62-7) is consistently reported as 96% across multiple reputable vendors, whereas its regioisomer 1,2-dibromo-5-chloro-3-fluorobenzene (CAS 208186-78-1) is available at a higher purity specification of 98% . This 2% absolute difference in purity represents a measurable distinction that may influence downstream synthetic outcomes, particularly in multi-step sequences where impurity accumulation can affect yields and complicate purification.

Purity Quality Control Synthetic Reproducibility

Physical Form Differentiation: Crystalline Solid (1000577-62-7) versus Defined Melting Point (208186-78-1) for Handling and Purification

1,2-Dibromo-3-chloro-5-fluorobenzene (CAS 1000577-62-7) is characterized as an off-white crystalline solid without a reported melting point in standard vendor specifications, whereas its regioisomer CAS 208186-78-1 exhibits a well-defined melting point range of 37-39°C [1]. The absence of a published melting point for CAS 1000577-62-7, coupled with its ambient-temperature solid state, distinguishes its handling and potential purification requirements from the low-melting solid form of its isomer.

Physical Properties Solid Form Crystallinity

Regioselectivity Divergence: Metal-Halogen Exchange on Isomer 208186-78-1 Enables Merck Bradykinin Antagonist Synthesis

In a published kilogram-scale process development for a Merck bradykinin B1 antagonist, the regioisomer 1,2-dibromo-5-chloro-3-fluorobenzene (CAS 208186-78-1) underwent a novel regioselective metal-halogen exchange reaction using isopropyl magnesium chloride to install a 1,2,4-oxadiazole ring structure [1]. This regioselective transformation exploits the specific halogen substitution pattern of CAS 208186-78-1, and the identical transformation would not proceed with the same regiochemical outcome using the target compound 1,2-dibromo-3-chloro-5-fluorobenzene (CAS 1000577-62-7) due to the different spatial arrangement of bromine atoms.

Regioselectivity Metal-Halogen Exchange Process Chemistry

Regioisomer Purity Profile Distinction: CAS 1000577-62-7 Serves as an ISO 17034 Certified Analytical Reference Standard

1,2-Dibromo-3-chloro-5-fluorobenzene (CAS 1000577-62-7) is available as an ISO 17034-certified analytical reference standard with >97% purity from CATO Research Chemicals, whereas its regioisomer CAS 208186-78-1 is predominantly offered as a research-grade chemical building block without equivalent certified reference material (CRM) documentation [1]. This certification distinction provides CAS 1000577-62-7 with traceable metrological quality for quantitative analytical applications.

Analytical Standard ISO 17034 Reference Material

LogP and Physicochemical Property Profile: Predicted Hydrophobicity Parameters for CAS 1000577-62-7

Computationally predicted physicochemical properties for 1,2-dibromo-3-chloro-5-fluorobenzene (CAS 1000577-62-7) include a LogP value of 4.26, zero hydrogen bond donors, zero hydrogen bond acceptors, and zero polar surface area [1][2]. These predicted values indicate high lipophilicity and minimal aqueous solubility, which are relevant parameters for assessing compound behavior in biological assays or chromatographic separations. While analogous predictions exist for the regioisomer, direct comparative experimental LogP data are not available in the open literature.

Lipophilicity LogP Physicochemical Properties

Safety and Handling Profile: GHS Classification for Laboratory Procurement Planning

1,2-Dibromo-3-chloro-5-fluorobenzene (CAS 1000577-62-7) carries GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) . This hazard profile is consistent with the class of polyhalogenated benzenes and mirrors the safety classifications reported for the regioisomer CAS 208186-78-1. No differential hazard classification exists that would influence procurement decisions between these isomers.

GHS Classification Safety Hazard Communication

Application Scenarios for 1,2-Dibromo-3-chloro-5-fluorobenzene Based on Documented Evidence


Analytical Method Development and Validation as an ISO 17034 Certified Reference Standard

The availability of 1,2-dibromo-3-chloro-5-fluorobenzene (CAS 1000577-62-7) as an ISO 17034-certified analytical reference standard with >97% purity makes it suitable for quantitative analytical applications including HPLC method validation, impurity profiling in pharmaceutical development, and calibration of spectroscopic instruments [1]. The certified metrological traceability distinguishes this compound from non-certified alternatives for laboratories operating under regulatory quality systems.

Building Block for Suzuki-Miyaura and Other Palladium-Catalyzed Cross-Couplings

As a polybrominated aromatic compound, 1,2-dibromo-3-chloro-5-fluorobenzene (CAS 1000577-62-7) serves as a substrate for sequential cross-coupling reactions including Suzuki-Miyaura couplings [2]. The presence of two bromine atoms, a chlorine atom, and a fluorine atom provides multiple synthetic handles for stepwise functionalization, enabling the construction of complex pharmaceutical and agrochemical intermediates . Users should note that the specific substitution pattern dictates the regioselectivity of each coupling step.

Synthesis of Fluorinated Pharmaceutical Intermediates

The compound functions as a precursor for constructing fluorinated aromatic scaffolds in medicinal chemistry programs . The fluorine substituent imparts metabolic stability and modulates lipophilicity in drug candidates, while the bromine and chlorine atoms serve as latent functionalization points for subsequent derivatization. This multi-halogenated framework is particularly valuable in lead optimization campaigns requiring systematic exploration of substitution patterns.

Agrochemical Intermediate Development

Patents describing the synthesis of substituted ortho-chloro-bromobenzenes identify this class of compounds as intermediates for fungicide and herbicide production . While the specific compound CAS 1000577-62-7 is not explicitly named in these patents, the structural class serves as building blocks in agrochemical discovery programs requiring halogenated aromatic cores for structure-activity relationship studies.

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